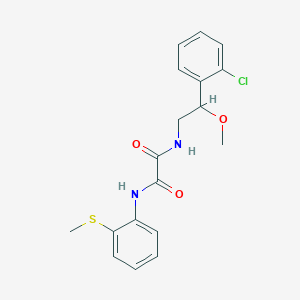
2-(2,6-Dimethylpyrimidin-4-yl)isoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,6-Dimethylpyrimidin-4-yl)isoindoline” is a chemical compound with the molecular formula C14H15N3. It is a derivative of isoindoline, a heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Applications De Recherche Scientifique
Photophysical Properties and pH-Sensing Applications
Compounds like 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione exhibit significant solid-state fluorescence and solvatochromism due to their twisted geometries and molecular conformations in different solvents. These properties are beneficial for developing novel colorimetric pH sensors and logic gates, highlighting the potential of these compounds in analytical applications and materials science (Yan et al., 2017).
NMR Studies and Tautomerism
The tautomerism and nuclear magnetic resonance (NMR) characteristics of phthalic imidine derivatives, closely related to the structure of interest, have been studied to understand their chemical behavior in solution. These studies provide insight into the molecular structures and potential applications of these compounds in chemical analysis (Spiessens & Anteunis, 2010).
Antifungal Effects
Derivatives containing the 2,6-dimethylpyrimidin-4-yl moiety have shown effectiveness against certain types of fungi, such as Aspergillus terreus and Aspergillus niger. This suggests their potential as antifungal agents, contributing to the development of new treatments for fungal infections (Jafar et al., 2017).
Synthesis and Biological Activity of Isoindoline Derivatives
Isoindoline compounds, including those related to 2-(2,6-Dimethylpyrimidin-4-yl)isoindoline, have been synthesized and evaluated for their biological activities. These studies have explored their potential in pharmacological applications, particularly concerning their antiproliferative effects on various cell lines, indicating their relevance in medical research and drug development (Sović et al., 2011).
Chemistry and Cyclization Reactions
Cyclization reactions involving cyanamides and compounds like 2-(4,6-dimethylpyrimidin-2-yl)isoindoline lead to the formation of various heterocyclic derivatives. These chemical transformations are crucial for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science (Shikhaliev et al., 2008).
Propriétés
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-7-14(16-11(2)15-10)17-8-12-5-3-4-6-13(12)9-17/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSCFRFHXZYKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2631753.png)
![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2631755.png)
![4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2631756.png)
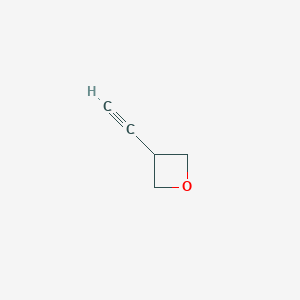
![6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole](/img/structure/B2631760.png)

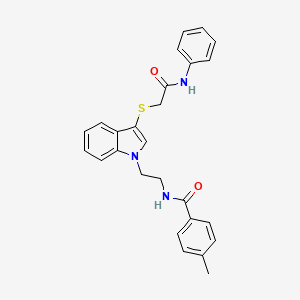
![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2631764.png)
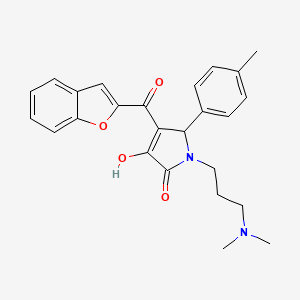
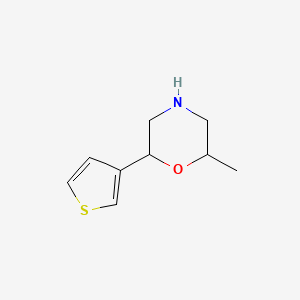
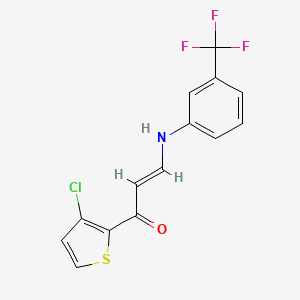
![3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2631772.png)
